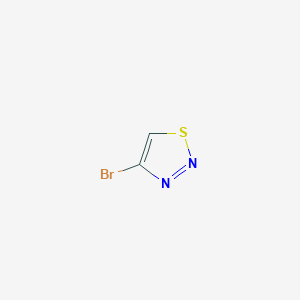
4-Bromo-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a bromine atom at the 4-position
Mechanism of Action
Target of Action
4-Bromo-1,2,3-thiadiazole, also known as 4-bromothiadiazole, is a derivative of thiadiazole, a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets . Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, including anticancer effects . They have been found to interfere with DNA synthesis, inhibiting the replication of both human tumor and bacterial cells .
Mode of Action
The mode of action of 4-bromothiadiazole involves its interaction with its targets, leading to changes in cellular processes. One group of 1,2,3-thiadiazole derivatives, which may include 4-bromothiadiazole, has been found to block the activity of heat shock protein 90 (Hsp90) . Hsp90 is a chaperone protein that controls the folding of numerous proteins. Inhibition of its activity results in the degradation of several oncoproteins .
Biochemical Pathways
The biochemical pathways affected by 4-bromothiadiazole are primarily related to its anticancer activity. By blocking the activity of Hsp90, 4-bromothiadiazole disrupts the proper folding of proteins, leading to the degradation of oncoproteins . This disruption can affect various cancer-related pathways, potentially leading to the death of cancer cells .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties suggest that 4-bromothiadiazole may have good bioavailability.
Result of Action
The result of 4-bromothiadiazole’s action is primarily its potential anticancer effects. By interacting with its targets and affecting biochemical pathways, 4-bromothiadiazole can lead to the degradation of oncoproteins, potentially inhibiting the growth of cancer cells .
Action Environment
The action environment of 4-bromothiadiazole can influence its action, efficacy, and stability. For instance, the reactivity of bromobenzo-bis-thiadiazoles, such as 4-bromothiadiazole, can be increased in aromatic nucleophilic substitution reactions . Furthermore, the incorporation of bromine atoms improves the electrical deficiency of these compounds without affecting their aromaticity . This suggests that the chemical environment and conditions can significantly influence the action and properties of 4-bromothiadiazole.
Biochemical Analysis
Biochemical Properties
4-Bromo-1,2,3-thiadiazole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The compound’s interactions with these biomolecules are primarily due to its electron-withdrawing properties .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by exerting cytotoxic effects on cancer cells
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with key amino acid residues . The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-1,2,3-thiadiazole can be synthesized through the bromination of 1,2,3-thiadiazole. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the 4-position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Cross-Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 4-azido-1,2,3-thiadiazole or 4-thiol-1,2,3-thiadiazole.
Coupling Products: Products include various aryl or alkyl derivatives of 1,2,3-thiadiazole.
Scientific Research Applications
4-Bromo-1,2,3-thiadiazole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Research has shown potential anticancer and antimicrobial activities, making it a candidate for drug development.
Comparison with Similar Compounds
- 4-Chloro-1,2,3-thiadiazole
- 4-Fluoro-1,2,3-thiadiazole
- 4-Iodo-1,2,3-thiadiazole
Comparison: 4-Bromo-1,2,3-thiadiazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s reactivity in substitution and cross-coupling reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromothiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrN2S/c3-2-1-6-5-4-2/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFOJURELNUINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500314-99-8 |
Source


|
| Record name | 4-bromo-1,2,3-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
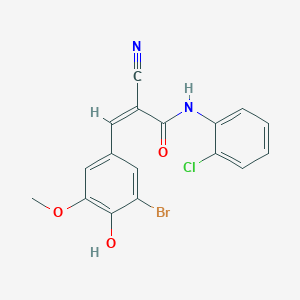
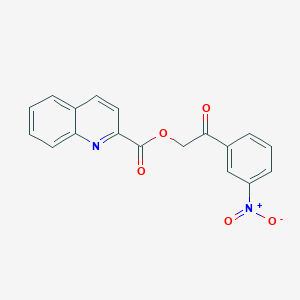
![benzo[d][1,3]dioxol-5-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2823809.png)
![2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2823810.png)

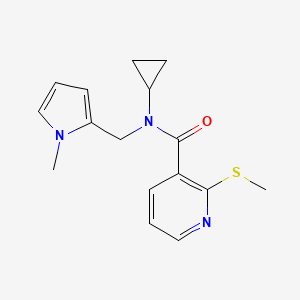
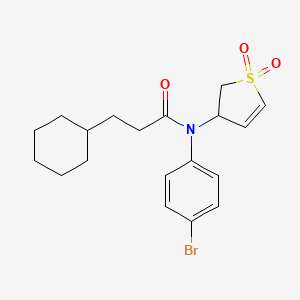
![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2823817.png)

![N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide](/img/structure/B2823822.png)
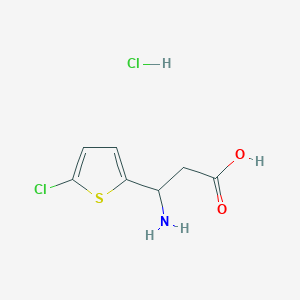
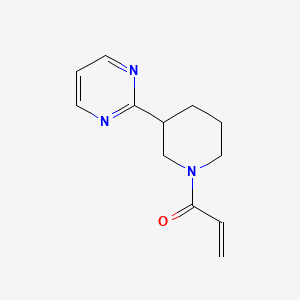
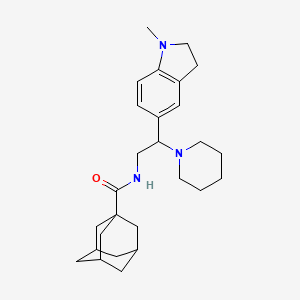
![1-ethyl-5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2823829.png)
